(3R)-Pterosin D 3-O-beta-D-glucopyranoside, also known as Pterosin D 3-O-glucoside, is a natural compound classified as a sesquiterpenoid. It is derived from the rhizome of Cibotium barometz, a species known for its medicinal properties. The molecular formula of this compound is C21H30O8, with a molecular weight of approximately 410.46 g/mol. Its structure features a glucopyranoside moiety, which contributes to its solubility and biological activity. The compound exhibits a density of about 1.4 g/cm³ and has a boiling point of approximately 653 °C at 760 mmHg .
The chemical reactivity of (3R)-Pterosin D 3-O-beta-D-glucopyranoside primarily involves glycosylation and hydrolysis reactions due to the presence of the glucopyranoside group. It can undergo enzymatic hydrolysis by glycosidases, leading to the release of glucose and the aglycone form of Pterosin D. Additionally, it may participate in redox reactions under specific conditions, although detailed reaction pathways are less documented in literature.
(3R)-Pterosin D 3-O-beta-D-glucopyranoside has been studied for its various biological activities, including:
The synthesis of (3R)-Pterosin D 3-O-beta-D-glucopyranoside can be achieved through several methods:
Several compounds share structural similarities with (3R)-Pterosin D 3-O-beta-D-glucopyranoside, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pterosin C | C20H28O8 | Lacks the glucopyranoside group |
Pterosin L | C21H30O7 | Has different stereochemistry |
Pterosin A | C21H30O8 | Exhibits distinct pharmacological properties |
(3R)-Pterosin D 3-O-beta-D-glucopyranoside is unique due to its specific glucosylation at the third position, which enhances its solubility and bioavailability compared to its counterparts. This modification significantly influences its biological activity and potential therapeutic applications .
(3R)-Pterosin D 3-O-beta-D-glucopyranoside represents a distinctive sesquiterpenoid glycoside primarily derived from the rhizomes of Cibotium barometz, a medicinally significant fern species within the Cibotiaceae family . The compound exhibits the molecular formula C21H30O8 with a molecular weight of approximately 410.46 grams per mole, featuring a characteristic glucopyranoside moiety that enhances both its solubility and biological activity . The biogenetic pathway leading to this compound involves the initial formation of the pterosin D aglycone through sesquiterpene biosynthesis, followed by subsequent glycosylation at the third carbon position [3].
The rhizomes of Cibotium barometz serve as the primary biosynthetic site for this compound, where specialized metabolic pathways convert basic sesquiterpene precursors into the complex pterosin framework [5]. Research has demonstrated that the pterosin skeleton formation involves intricate enzymatic transformations of farnesyl pyrophosphate through cyclization reactions that establish the characteristic indanone ring system [26]. The specific stereochemistry at the third carbon position, designated as (3R), arises from stereoselective enzymatic processes during the biosynthetic sequence [3].
Studies have revealed that Cibotium barometz rhizomes contain diverse pterosin compounds, including pterosin R and pterosin Z, indicating active biosynthetic machinery specialized for pterosin production [5]. The biosynthetic capacity appears to be tissue-specific, with rhizomes demonstrating significantly higher concentrations of pterosin compounds compared to other plant parts [11]. Environmental factors and developmental stages influence the accumulation patterns of these compounds within the rhizome tissues [21].
The glycosylation of pterosin D to form (3R)-Pterosin D 3-O-beta-D-glucopyranoside involves sophisticated enzymatic mechanisms centered on uridine diphosphate glucosyltransferase systems [31]. These enzymes belong to the glycosyltransferase family 1 and catalyze the transfer of glucose moieties from uridine diphosphate glucose donors to specific acceptor molecules through an inverting mechanism [31]. The glycosylation process typically employs a direct displacement reaction mechanism, utilizing nucleophilic attack on the anomeric carbon of the glucose unit [31].
Plant glycosyltransferases demonstrate remarkable substrate specificity, with the glycosylation of pterosin D occurring preferentially at the hydroxyl group located at the third carbon position [32]. The enzymatic mechanism involves initial deprotonation of the catalytic hydroxyl group through interaction with conserved histidine residues, followed by nucleophilic displacement of the uridine diphosphate moiety [31]. This process results in the formation of a beta-glycosidic linkage, as evidenced by the compound's nomenclature and structural characterization [3].
Research on related glycosylation systems has demonstrated that beta-glucosidases can also participate in pterosin metabolism through hydrolytic or transglycosylation reactions [22]. These enzymes exhibit dual functionality, capable of both cleaving existing glycosidic bonds and catalyzing the formation of new glucosidic linkages under appropriate conditions [24]. The enzymatic machinery responsible for pterosin glycosylation appears to be evolutionarily conserved across pteridophyte species, suggesting fundamental importance in fern secondary metabolism [23].
Table 1: Enzymatic Mechanisms in Pterosin Glycosylation
Enzyme Type | Function | Mechanism | Substrate Specificity |
---|---|---|---|
UDP-Glucosyltransferase | Transfer glucose from UDP-glucose to pterosin D | SN2-like direct displacement | High specificity for 3-OH position |
β-Glucosidase | Hydrolyze or form glucosidic bonds | Two-step glycosylation/deglycosylation | Variable substrate recognition |
Glycosyl transferase | Catalyze glucoside formation | Inverting mechanism with histidine catalysis | Position-specific glucosylation |
The ecological distribution of (3R)-Pterosin D 3-O-beta-D-glucopyranoside and related pterosin compounds spans multiple pteridophyte families, with particularly high concentrations observed within the Dennstaedtiaceae and Pteridaceae families [16]. Pterosins comprise a large group of sesquiterpenes that occur widely across these fern families, representing approximately 31 different pterosin compounds identified from various fern species [16]. The distribution patterns suggest evolutionary conservation of pterosin biosynthetic pathways across diverse pteridophyte lineages [15].
Cibotium barometz, the primary source of (3R)-Pterosin D 3-O-beta-D-glucopyranoside, belongs to the Cibotiaceae family and demonstrates specialized accumulation of pterosin compounds within its rhizome tissues [5]. Related species within the Dennstaedtiaceae family, including Pteridium aquilinum, also produce pterosin D and various glycosylated derivatives, indicating shared biosynthetic capabilities [16]. The compound has been additionally identified in Ceratopteris thalictroides, Hypolepis punctata, and Pteridium revolutum, representing distribution across multiple pteridophyte families [16].
Geographical distribution studies have revealed that ferns containing pterosin compounds are most abundant in tropical and subtropical regions, with Costa Rica harboring more than 900 fern species, many of which produce specialized secondary metabolites [17]. The distribution patterns follow prevailing wind currents and demonstrate intercontinental disjunctions, suggesting spore-mediated dispersal mechanisms [17]. Arctic and Antarctic regions possess significantly fewer pteridophyte species, correlating with reduced pterosin compound diversity in these climatic zones [17].
Table 2: Distribution of Pterosin Compounds in Pteridophyte Species
Species | Family | Pterosin Compounds | Tissue Location |
---|---|---|---|
Cibotium barometz | Cibotiaceae | Pterosin D glucoside, Pterosin R, Pterosin Z | Rhizomes |
Pteridium aquilinum | Dennstaedtiaceae | Pterosin B, Pterosin C, Pterosin D | Aerial parts |
Ceratopteris thalictroides | Pteridaceae | Novel pterosin glucosides | Whole plant |
Hypolepis punctata | Dennstaedtiaceae | Pterosin L derivatives | Aerial parts |
Cibotium barometz rhizomes contain a diverse array of secondary metabolites that co-occur with (3R)-Pterosin D 3-O-beta-D-glucopyranoside, creating complex chemical profiles characteristic of this medicinal fern species [5]. Phenolic compounds represent a major class of co-occurring metabolites, with protocatechuic acid and caffeic acid content ranging from 0.020 to 0.029 percent in rhizome samples [5]. The total phenolic acid content varies from 3.72 to 6.16 percent in raw materials and 3.09 to 5.09 percent in processed products, indicating substantial phenolic compound accumulation [5].
Flavonoid compounds constitute another significant group of co-occurring metabolites, including kaempferol, onychin, and 3,4,5,7-tetrahydroxyflavone [5]. These compounds demonstrate varied accumulation patterns influenced by environmental conditions and processing methods [21]. Hydrolyzable tannins, specifically 4-O-caffeoyl-alpha-D-glucopyranose and 4-O-caffeoyl-beta-D-glucopyranose, have been isolated from Cibotium barometz rhizomes, with tannin content decreasing following different processing treatments [5].
Volatile oil components represent a substantial portion of the secondary metabolite profile, with twelve constituents identified primarily as organic acids [5]. Major components include palmitic acid and linoleic acid, along with oleic acid, pentadecanoic acid, and various fatty acid methyl esters, each comprising more than 10 percent relative content [5]. Sterol compounds, particularly beta-sitosterol and daucosterol, occur alongside phospholipids, with phosphatidylcholine content measured at 0.198 percent [5].
Table 3: Co-occurring Secondary Metabolites in Cibotium barometz Rhizomes
Metabolite Class | Specific Compounds | Content Range | Biological Significance |
---|---|---|---|
Phenolic Acids | Protocatechuic acid, Caffeic acid | 3.09-6.16% | Antioxidant activity |
Flavonoids | Kaempferol, Onychin | Variable | Anti-inflammatory properties |
Tannins | 4-O-caffeoyl glucopyranoses | 0.198% | Protein binding capacity |
Volatile Oils | Palmitic acid, Linoleic acid | >10% each | Membrane stability |
Sterols | β-sitosterol, Daucosterol | Variable | Membrane structure |
Glucosides | Cibotiumbaroside A, Cibotiumbaroside D | Variable | Enhanced solubility |
Novel phenolic glucosides have been identified as cibotiumbaroside compounds, representing unique chemical entities specific to this fern species [5]. Six additional compounds isolated from Cibotium barometz include 6-O-protocatechuoyl-D-glucopyranose, 3-O-caffeoyl-D-glucopyranose, and 1-O-caffeoyl-beta-D-glucopyranose, along with free phenolic acids [5]. The diversity of co-occurring metabolites suggests sophisticated biosynthetic machinery capable of producing structurally diverse compounds through interconnected metabolic pathways [19].
The total synthesis of pterosin derivatives has evolved significantly since the first reported synthetic routes in 1974. Early approaches suffered from low yields (typically less than 50%) and required more than six synthetic steps [1]. Modern synthetic strategies have addressed these limitations through improved methodologies and more efficient reaction sequences.
The most successful total synthesis strategy employs a Grignard reaction as the key step for constructing the pterosin framework. This approach utilizes 2,6-dimethylbromobenzene and ethylene oxide-d4 to obtain tetradeuterated alcohol (2-(2,6-dimethylphenyl)ethanol-1,1,2,2-d4) in a single step with 96% yield [1]. This tetradeuterated substrate serves as the starting material for obtaining pterosin derivatives through subsequent transformations.
The synthesis continues with a condensation reaction using methacrylic anhydride and polyphosphoric acid as the condensing agent. This one-step reaction successfully constructs the final pterosin framework with yields ranging from 78-91% [1]. The use of polyphosphoric acid as a condensing agent represents a significant improvement over previous methods, avoiding the traditionally low yields reported for the final cyclization step.
Recent developments have introduced ring-closing metathesis as a powerful tool for pterosin synthesis. The use of Grubbs-Hoveyda second generation catalyst efficiently forges eight-membered ring intermediates in 83% yield [2]. This approach is particularly valuable for accessing complex polycyclic pterosin derivatives.
Sakurai conjugate allylation has emerged as an effective method for introducing stereochemical complexity. The reaction of (+)-pulegone with allyltrimethylsilane under Lewis acid catalysis provides α,α-dialkylated ketones in 75% yield with 5:1 diastereoselectivity [2]. This methodology enables the construction of stereocenters crucial for biological activity.
Biomimetic cyclization reactions offer access to diverse pterosin frameworks through skeletal rearrangements. Treatment of presilphiperfolan-8α-ol with trifluoroacetic anhydride at 70°C yields cameroonan-7-ol trifluoroacetate (11% yield), silphiperfol-6-ene (40% yield), and presilphiperfol-1(8)-ene (20% yield) [2]. Alternative conditions using sulfuric acid on silica gel in benzene at 70°C provide silphiperfol-6-ene in 79% yield and α-terrecyclene in 1% yield.
Hydroboration/oxidation sequences serve as effective methods for introducing hydroxyl functionality into pterosin frameworks. The treatment of bicyclic alkenes with borane-tetrahydrofuran complex followed by hydrogen peroxide/sodium hydroxide oxidation leads to diketones in combined yields of 69-85% [2].
The formation of beta-D-glucopyranoside linkages represents a critical synthetic challenge due to the inherent preference for alpha-anomeric products. Several innovative methodologies have been developed to achieve high beta-selectivity in glucopyranoside formation.
Hydrogen bond-activated glycosylation using charged thiourea hydrogen-bond-donor catalysts represents a breakthrough in stereoselective glycoside formation [3]. This methodology employs glycosyl N-phenyl trifluoroacetimidate donors and achieves excellent beta-selectivity (85-95% yield) under exceptionally mild reaction conditions. The hydrogen bond-mediated system provides broad substrate scope and controllable stereoselectivity, making it particularly suitable for challenging phenolic glycosides.
The reaction mechanism involves the formation of a non-covalent hydrogen-bonded adduct between the catalyst and glycosyl acceptor. This active adduct reacts readily with the donor through an SN2-type mechanism, resulting in inversion at the anomeric center to produce 1,2-trans glycosides [4].
Phenylboron difluoride (PhBF2) or diphenylboron fluoride (Ph2BF) catalyzed reactions provide highly stereoselective 1,2-trans glycoside formation [4]. These less acidic boron fluoride derivatives do not decompose glycosyl donors at -78°C but form hydrogen-bonded adducts with glycosyl acceptors. The resulting active complexes undergo intramolecular SN2-type glycosylation with trichloroacetimidate donors, yielding 1,2-trans glycosides in 70-90% yield with excellent stereoselectivity.
Urea-catalyzed hydrogen bond activation of glycosyl chlorides represents an efficient approach to alpha-selective glycosylation [4]. The reaction of per-O-benzylated galactopyranosyl, mannopyranosyl, or L-rhamnopyranosyl chloride donors with various acceptors using 0.2 equivalents of urea derivative and 2.0 equivalents potassium carbonate in refluxing benzene generates α-glycosides in 71-91% yield with excellent stereoselectivity.
The stereoselectivity of glycosylation reactions depends critically on the stability and reactivity of glycosyl oxocarbenium ion intermediates [5]. Computational studies reveal that the conformational energy landscape of these intermediates directly correlates with reaction stereoselectivity. For beta-selective reactions, the mechanism involves attack of the nucleophile on transient contact ion pairs where the alpha-face of the oxocarbenium ion is shielded by the counterion [6].
Primary carbon-13 kinetic isotope effects have been determined for beta- and alpha-manno- and glucopyranosides, confirming that 4,6-O-benzylidene directed reactions proceed through loosely associative transition states [7]. The contrast between computed and experimentally observed kinetic isotope effects suggests highly dissociative mechanisms for alpha-mannoside formation, approaching the intermediacy of discrete glycosyl oxocarbenium ions.
Protecting group strategies are essential for the successful synthesis of complex sesquiterpenoids, particularly when multiple functional groups require selective manipulation. Silyl protecting groups have emerged as the most versatile and widely used protective systems in sesquiterpenoid chemistry.
Tert-butyldimethylsilyl (TBS) groups represent the most commonly employed protecting groups in sesquiterpenoid synthesis [8]. TBS groups demonstrate excellent stability under both acidic and basic conditions (20,000 times more stable than trimethylsilyl groups) while maintaining ease of installation and removal. Installation is typically achieved using TBS chloride with imidazole in dimethylformamide, while deprotection employs tetrabutylammonium fluoride or hydrochloric acid in methanol [9].
Tert-butyldiphenylsilyl (TBDPS) groups provide exceptional stability, particularly under acidic conditions (5,000,000 times more stable than trimethylsilyl groups) [10]. This extraordinary stability makes TBDPS groups ideal for protecting alcohols that must survive harsh reaction conditions. Installation requires TBDPS chloride with imidazole, while removal typically employs tetrabutylammonium fluoride or hydrogen fluoride-pyridine complexes.
Triisopropylsilyl (TIPS) groups offer the highest stability under basic conditions (100,000 times more stable than trimethylsilyl groups) [10]. This property makes TIPS groups particularly valuable when strong bases are employed in subsequent synthetic transformations. The bulky nature of TIPS groups also provides conformational control in glycosylation reactions.
Silyl protecting groups significantly influence the reactivity and selectivity of glycosylation reactions through conformational effects [8]. The presence of bulky silyl groups can cause sugar rings to adopt axial-rich conformations, leading to "superarmed" donors with reactivity beyond conventional levels. This effect occurs because axial or pseudoaxial OR groups are less electron-withdrawing than their equatorial counterparts.
Conformational energy landscapes reveal that TBS-protected glycosyl donors demonstrate enhanced reactivity due to their ability to favor conformational inversion to more reactive axial conformations in transition states [8]. Single TBS groups can more than double reactivity, while three TBS groups increase reaction rates by 20-fold compared to benzyl-protected analogs.
Di-tert-butylsilylene (DTBS) and tetraisopropyldisiloxane (TIPDS) groups provide conformational restriction while offering diol protection [8]. These cyclic silyl groups can lock sugar conformations in specific states, enabling precise stereochemical control. DTBS groups are particularly useful for creating both "superarmed" and "disarmed" donors depending on the conformational state imposed.
Successful sesquiterpenoid synthesis requires orthogonal protecting group strategies that allow selective deprotection in the presence of other protective systems [11]. The relative stabilities of common silyl groups follow the order: TMS < TES < TBS < TIPS < TBDPS for acidic conditions, and TMS < TES < TBS ≈ TBDPS < TIPS for basic conditions [10].
Strategic protecting group selection involves matching the stability requirements with subsequent synthetic transformations. For example, TMS groups provide temporary protection that can be selectively removed in the presence of more stable TBS or TBDPS groups. This selectivity enables complex protecting group manipulations essential for advanced sesquiterpenoid synthesis.
Semi-synthetic approaches represent a practical alternative to total synthesis by utilizing readily available natural precursors for chemical modification. These strategies combine the efficiency of biological synthesis with the versatility of chemical transformations.
Farnesyl diphosphate (FPP) serves as the universal precursor for sesquiterpenoid biosynthesis through the action of sesquiterpene synthases [12]. These enzymes catalyze the conversion of FPP into diverse hydrocarbon scaffolds including farnesene and bisabolene through metal-coordinated pyrophosphate elimination mechanisms. The biosynthetic pathway involves three key steps: metal-coordinated cleavage generating reactive farnesyl carbocation intermediates, carbocation rearrangement via hydride shifts or cyclization, and termination through deprotonation or hydroxylation [13].
Germacrene A synthase catalyzes the first committed step toward sesquiterpene lactone production by cyclizing FPP into germacrene A [12]. Subsequent oxidation by cytochrome P450 enzymes (germacrene A oxidase) converts germacrene A into germacrene A acid, which serves as a branch point for diverse sesquiterpenoid frameworks.
Semi-synthetic modification of artemisinic acid exemplifies the power of combining biological and chemical synthesis [14]. The transformation employs transition metal-catalyzed diastereoselective hydrogenation using ruthenium catalysts such as RuCl2(R)-dtbm-Segphos2 to achieve near-quantitative yields with excellent diastereoselectivity (9:1). This reagent-controlled process eliminates substrate-dependent variability while providing scalable synthetic routes.
Biomimetic rearrangement reactions enable access to complex polycyclic frameworks from simpler precursors [2]. Treatment of presilphiperfolan-8α-ol with acid catalysts initiates Wagner-Meerwein rearrangements that mirror biosynthetic transformations. These reactions provide structural diversity while maintaining the core sesquiterpenoid framework.
Precursor-directed biosynthesis involves the incorporation of chemically synthesized substrates into enzymatic transformations [15]. This approach enables the introduction of non-natural functionality while maintaining the stereospecificity and efficiency of enzymatic processes. The methodology requires careful substrate design to ensure recognition by native enzymes while incorporating desired structural modifications.
Pathway engineering approaches involve enzyme mutagenesis to enable the rapid production of chemically intractable structural modifications [15]. Site-directed mutagenesis of key active site residues can alter substrate specificity or reaction selectivity, providing access to unnatural sesquiterpenoid derivatives.
Semi-synthetic approaches offer several advantages over total synthesis, including reduced step count, lower cost, and access to complex precursors that would be difficult to synthesize de novo [16]. The methodology is particularly valuable for compounds where complex or fragile functional groups are more cost-effective to extract from organisms than to prepare synthetically.
However, semi-synthetic routes face limitations including substrate availability, limited structural diversity compared to total synthesis, and dependence on natural production systems [15]. The economic viability of semi-synthetic routes depends on the availability and cost of natural precursors, which can vary significantly based on seasonal factors and geographic constraints.